Cas no 87061-56-1 (bis(triethoxysilyl)ethylene)

bis(triethoxysilyl)ethylene structure
bis(triethoxysilyl)ethylene structure
商品名:bis(triethoxysilyl)ethylene
CAS番号:87061-56-1
MF:C14H32O6Si2
メガワット:352.571287155151
MDL:MFCD28134212
CID:992195
PubChem ID:11824350

bis(triethoxysilyl)ethylene 化学的及び物理的性質

名前と識別子

    • bis(triethoxysilyl)ethylene
    • triethoxy(1-triethoxysilylethenyl)silane
    • 1,2-bis(triethoxysilyl)ethene
    • 1,2-bis(triethoxysilyl)ethylene
    • 3,7-Dioxa-4,6-disilanonane,4,4,6,6-tetraethoxy-5-methylene
    • bis(triethoxysilyl)ethene
    • 4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladec-5-ene (ACI)
    • Vinylenebis(triethoxysilane)
    • 1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 92%
    • YFNYCSJNUJQGNF-UHFFFAOYSA-N
    • DTXSID60473897
    • SCHEMBL137982
    • 4,4,6,6-tetraethoxy-5-methylidene-3,7-dioxa-4,6-disilanonane
    • 87061-56-1
    • MDL: MFCD28134212
    • インチ: 1S/C14H32O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3
    • InChIKey: BTLPDSCJUZOEJB-UHFFFAOYSA-N
    • ほほえんだ: O([Si](C=C[Si](OCC)(OCC)OCC)(OCC)OCC)CC

計算された属性

  • せいみつぶんしりょう: 384.16400
  • どういたいしつりょう: 352.17374181g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 14
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

  • 密度みつど: 1.01
  • ふってん: 122 °C
  • フラッシュポイント: 110°C
  • 屈折率: 1.436
  • PSA: 73.84000
  • LogP: 2.58100

bis(triethoxysilyl)ethylene セキュリティ情報

bis(triethoxysilyl)ethylene 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

bis(triethoxysilyl)ethylene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB108727-100 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
100 g
€685.10 2023-07-20
abcr
AB108727-5g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
5g
€79.00 2025-02-20
abcr
AB108727-25g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
25g
€348.00 2025-02-20
abcr
AB108727-100g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
100g
€965.00 2025-02-20
A2B Chem LLC
AC07830-5g
BIS(TRIETHOXYSILYL)ETHYLENE
87061-56-1 92%
5g
$777.00 2024-04-19
abcr
AB108727-25 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
25 g
€207.60 2023-07-20
abcr
AB108727-5 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
5 g
€51.90 2023-07-20
Fluorochem
S02110-5g
Bis(triethoxysilyl)ethylene
87061-56-1 92%
5g
£73.00 2022-02-28
Fluorochem
S02110-25g
Bis(triethoxysilyl)ethylene
87061-56-1 92%
25g
£284.00 2022-02-28
A2B Chem LLC
AC07830-1kg
BIS(TRIETHOXYSILYL)ETHYLENE
87061-56-1 92%
1kg
$5322.00 2024-04-19

bis(triethoxysilyl)ethylene 合成方法

Synthetic Routes 1

はんのうじょうけん
1.1 2 - 24 h, 20 - 120 °C
リファレンス
Triethoxysilane
Corriu, Robert J. P.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10

Synthetic Routes 2

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)nickel ,  Tris(2,6-dimethoxyphenyl)phosphine
リファレンス
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Routes 3

はんのうじょうけん
1.1 Catalysts: Nickel Solvents: Toluene ;  120 °C
リファレンス
Alkene hydrosilylation with supported and unsupported Ni nanoparticles: strong influence of the Ni environment on activity and selectivity
Galeandro-Diamant, Thomas; et al, Catalysis Science & Technology, 2019, 9(7), 1555-1558

Synthetic Routes 4

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)nickel
リファレンス
Catalysis of hydrosilylation. XXIII. Effect of substituents at silicon on unusual hydrosilylation of vinylsilanes catalyzed by nickel acetylacetonate
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1993, 454(1-2), 45-50

Synthetic Routes 5

はんのうじょうけん
1.1 Catalysts: Bis[1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][μ-[1,3-bis(η2-ethenyl)-1,… ;  2 h, 393 K
リファレンス
Process for preparation of silylethenes by dehydrogenative hydrosilylation of terminal olefins with hydrosilanes in presence of vinylsiloxane-containing nickel catalyst
, Poland, , ,

Synthetic Routes 6

はんのうじょうけん
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
リファレンス
Metathesis of silicon-containing olefins. 14. Ruthenium-catalyzed cross-metathesis of trisubstituted vinylsilanes with light alkenes
Foltynowicz, Zenon; et al, Applied Organometallic Chemistry, 1997, 11(8), 667-671

Synthetic Routes 7

はんのうじょうけん
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
リファレンス
Metathesis of silicon-containing olefins. Part XII. Metathetical activity of allyl-substituted silanes in the presence of ruthenium catalyst
Marciniec, Bogdan; et al, Journal of Molecular Catalysis, 1994, 90(1-2), 125-34

Synthetic Routes 8

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 12 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C; 12 h, -78 °C → rt
リファレンス
Polymerization behavior and gel properties of ethane, ethylene and acetylene-bridged polysilsesquioxanes
Yamamoto, Kazuki; et al, Journal of Sol-Gel Science and Technology, 2014, 71(1), 24-30

Synthetic Routes 9

はんのうじょうけん
1.1 Catalysts: Nickel, bis(3-propyl-2,4-pentanedionato-κO,κO′)- ;  rt → reflux; 24 h, reflux
リファレンス
Process for preparation of bis(silyl)ethenes by dehydrogenative silylation of vinylsilanes with hydrosilanes in presence of nickel(II) catalyst
, Poland, , ,

Synthetic Routes 10

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)nickel
リファレンス
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Routes 11

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Bis(acetylacetonato)nickel
リファレンス
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Routes 12

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Alkoxylation of 1,2-bis(methylchlorosilyl)ethylenes and -acetylenes
Lakhtin, V. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2001, 71(8), 1252-1254

Synthetic Routes 13

はんのうじょうけん
1.1 Catalysts: Nickel, [μ-[1,3-bis(η2-ethenyl)-1,1,3,3-tetraphenyldisiloxane]]bis[1,3-bis(η2-et… ;  rt; 2 h, 120 °C
リファレンス
Process for preparation of nickel(0) vinylsiloxane complexes from nickel cyclooctadiene and divinyldisiloxane derivatives as dehydrogenative silylation catalysts for olefins
, Poland, , ,

Synthetic Routes 14

はんのうじょうけん
1.1 Catalysts: Nickel, [μ-(η4:η4-2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane)]bi… ;  rt; 3 h, 120 °C
リファレンス
Nickel(0) phosphine complexes, process for their preparation and activity as dehydrogenative hydrosilylation catalysts for olefins
, Poland, , ,

bis(triethoxysilyl)ethylene Raw materials

bis(triethoxysilyl)ethylene Preparation Products

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